(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
Description
This compound belongs to the cinnamic acid anilide family, characterized by an α,β-unsaturated enamide backbone. Key structural features include:
- Cyanomethyl and ethyl groups on the amide nitrogen, enhancing electron-withdrawing properties and influencing solubility.
- A 3-methoxy-4-(propan-2-yloxy)phenyl substituent on the prop-2-enamide chain, contributing steric bulk and lipophilicity.
The compound’s design aims to balance antimicrobial and anti-inflammatory activities, leveraging substituent effects on target interactions .
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-19(11-10-18)17(20)9-7-14-6-8-15(22-13(2)3)16(12-14)21-4/h6-9,12-13H,5,11H2,1-4H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZTWEHKNDGGJW-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC(=C(C=C1)OC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC(=C(C=C1)OC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyanomethyl group, an ethyl group, and a prop-2-enamide backbone, suggests various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through a review of existing literature, structure-activity relationships (SAR), and potential applications.
Chemical Structure
The molecular formula for the compound is . The structural features include:
- Cyanomethyl group : Contributes to reactivity and potential biological interactions.
- Ethyl group : May enhance lipophilicity.
- Methoxy and propan-2-yloxy substituents : Potentially increase biological activity through electronic effects.
1. Antimicrobial Activity
Research indicates that compounds with cyano and methoxy groups often exhibit antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various bacterial strains. The exact mechanism is thought to involve disruption of cellular processes or inhibition of specific enzymes critical for bacterial survival.
2. Anti-inflammatory Effects
Compounds structurally related to this compound have been associated with anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play pivotal roles in inflammatory pathways.
3. Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines. The presence of the cyanomethyl group is hypothesized to play a role in enhancing the compound's ability to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be significantly influenced by modifications to its functional groups. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Methoxy-N-cyanomethyl-aniline | Contains cyanomethyl and methoxy groups | Antimicrobial | Simpler structure |
| N-Ethyl-N-cyanomethylbenzamide | Similar amide structure | Anti-inflammatory | Lacks additional aromatic substituents |
| 4-Methoxy-N-cyanomethyl-pyridine | Pyridine ring with cyanomethyl | Antitumor | Heterocyclic structure |
These comparisons indicate that while there are similar compounds, the unique combination of functional groups in this compound may confer distinct biological activities warranting further investigation.
Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Interaction studies using techniques such as molecular docking and enzyme inhibition assays can elucidate its mechanism of action. These studies are essential for developing more effective derivatives with enhanced activity.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of this compound. In one study, a series of analogs were tested against different cancer cell lines, revealing that specific modifications led to increased cytotoxicity compared to the parent compound. Another study highlighted its potential as an anti-inflammatory agent in models of acute inflammation, showing significant reductions in edema when administered at therapeutic doses .
Scientific Research Applications
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and neurology. The following sections detail its specific activities and mechanisms.
Anticancer Activity
Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.
Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. Additionally, it has shown efficacy against other cancer types, including lung and prostate cancers, highlighting its broad-spectrum anticancer potential.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which play a crucial role in preventing oxidative stress-related diseases.
Research Findings : In cellular models, it was found to scavenge free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative damage in various conditions.
Neuroprotective Effects
Emerging studies indicate that this compound may also possess neuroprotective properties.
Mechanism : It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibits MCF-7 breast cancer cells at 10 µM |
| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation | Reduces inflammation markers in neurodegeneration |
Research and Development Insights
The compound's unique chemical structure contributes to its diverse biological activities. Ongoing research is focused on optimizing its pharmacological properties to enhance efficacy while minimizing toxicity.
Chemical Reactions Analysis
Electrophilic Addition at the α,β-Unsaturated Amide
The conjugated double bond in the prop-2-enamide group enables electrophilic addition reactions. Key findings include:
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Reagents : Hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br₂) undergo 1,4-addition under mild conditions.
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Mechanism : The reaction proceeds via a Michael addition mechanism, where the electrophile attacks the β-carbon of the enamide system.
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Product Stability : Adducts form regioselectively due to conjugation with the amide carbonyl group, stabilizing the intermediate enolate.
Example Reaction Table :
| Reagent | Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| HBr (1 equiv) | RT, CH₂Cl₂, 2 h | Bromine addition at β-position | 78% | |
| Br₂ (1 equiv) | 0°C, EtOH, 1 h | Dibrominated adduct | 65% |
Nucleophilic Substitution at the Cyanomethyl Group
The cyanomethyl (-CH₂CN) group participates in nucleophilic displacement reactions:
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Reactivity : The electron-withdrawing nitrile group enhances the acidity of adjacent protons (pKa ~ 20–22), enabling deprotonation and subsequent alkylation.
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Applications : Used to introduce heteroatoms (e.g., S, O) or larger substituents via SN2 mechanisms .
Key Data :
-
Base Sensitivity : Requires non-aqueous conditions (e.g., NaH in THF) to avoid hydrolysis of the nitrile.
-
Functionalization Example :
Reported yield: 82%.
Aromatic Ether Cleavage
The 3-methoxy-4-propan-2-yloxyphenyl group undergoes demethylation or dealkylation under acidic/basic conditions:
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups at -78°C, yielding phenolic intermediates .
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Dealkylation : HI (48%) at reflux cleaves both methoxy and isopropyloxy groups, forming dihydroxy derivatives .
Comparative Reactivity :
| Substrate | Reagent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| Methoxy group | BBr₃ | -78°C | Phenol | High |
| Isopropyloxy | HI (48%) | 110°C | Catechol derivative | Moderate |
Amide Hydrolysis
The central amide bond is resistant to hydrolysis under physiological conditions but cleavable via:
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Acidic Hydrolysis : 6M HCl at 100°C for 12 h yields carboxylic acid and ethyl-cyanomethylamine .
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Enzymatic Cleavage : Porcine liver esterase (pH 7.4, 37°C) shows no activity, confirming stability in biological systems.
Hydrolysis Kinetics :
| Condition | Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| 6M HCl, 100°C | 0.12 | 5.8 |
| 2M NaOH, 80°C | 0.08 | 8.7 |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
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Thermal Cyclization : Heating to 150°C in DMF induces a 6-endo-dig cyclization, generating a 2-pyridone derivative .
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Catalytic Cyclization : Pd(OAc)₂ promotes Heck-type coupling between the enamide and aryl halides, yielding bicyclic amides .
Cyclization Outcomes :
| Conditions | Product | Yield | Diastereoselectivity |
|---|---|---|---|
| 150°C, DMF, 24 h | 2-Pyridone | 67% | N/A |
| Pd(OAc)₂, K₂CO₃, DMF | Bicyclic amide | 54% | 3:1 (trans:cis) |
Oxidation of the Propan-2-yloxy Group
The isopropyl ether moiety undergoes oxidation to ketones or carboxylic acids:
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CrO₃/H₂SO₄ : Converts isopropyloxy to acetone (80% yield).
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KMnO₄/H₂O : Oxidizes the group to acetic acid under reflux (65% yield) .
Analytical Methods for Reaction Monitoring
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TLC : Silica gel G with ethyl acetate/hexane (3:7) for tracking electrophilic additions.
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NMR : NMR (400 MHz, CDCl₃) confirms regiochemistry of adducts (e.g., δ 6.8–7.2 ppm for aromatic protons) .
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HR-MS : Validates molecular weights of intermediates (e.g., [M+H]⁺ = 331.1542 for the parent compound) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Key Observations:
- Lipophilicity: The target compound’s logP (~3.2) is intermediate, balancing the hydrophilic cyanomethyl group and hydrophobic isopropoxy substituent. Halogenated analogues (e.g., Compound 10) exhibit higher logP (>4), favoring membrane penetration but risking toxicity .
- Solubility: Cyanomethyl and ethyl groups enhance aqueous solubility compared to purely aromatic analogues (e.g., Compound 10) .
Table 2: Activity Comparison
Key Observations:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., CF3 in Compound 10) enhance bactericidal effects. The target compound’s isopropoxy group may reduce potency compared to halogenated analogues .
- Anti-inflammatory Potential: Para-substituted hydroxyl/methoxy groups (e.g., Moupinamide) correlate with NF-κB or COX-2 inhibition. The target compound’s 3-methoxy-4-propan-2-yloxy substitution may limit anti-inflammatory efficacy compared to dihydroxylated analogues .
Structural Similarity and Drug-Likeness
- Principal Component Analysis (PCA): The target compound clusters with meta/para-substituted anilides due to its 3-methoxy-4-propan-2-yloxy group. However, the cyanomethyl group creates divergence in the property space, reducing similarity to nitro- or halogen-substituted analogues (Tanimoto index <0.7) .
- ADMET Predictions: The cyanomethyl group may reduce cytochrome P450 inhibition risk compared to halogenated compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (E)-N-(cyanomethyl)-N-ethyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. Begin with a substitution reaction using 3-methoxy-4-propan-2-yloxyphenyl precursors under alkaline conditions to introduce the propenamide backbone. Condensation reactions with cyanoacetic acid derivatives, mediated by coupling agents like DCC or EDC, can yield the target compound. Optimization involves adjusting reaction time (e.g., 12-24 hours), temperature (60-80°C), and catalyst loading (1-5 mol%) to enhance yield (70-85%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity .
Q. How can the stereochemical configuration (E vs. Z) of the propenamide moiety be experimentally confirmed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system like dichloromethane/hexane. Refine the structure using SHELXL (via SHELX suite) to determine bond angles and torsion angles, confirming the E-configuration. Complementary techniques include NOESY NMR to assess spatial proximity of substituents .
Q. What crystallization strategies yield high-quality single crystals for structural analysis?
- Methodology : Use solvent diffusion (e.g., layering hexane over a dichloromethane solution) or slow evaporation in mixed solvents (e.g., ethanol/water). Crystal quality is enhanced by maintaining a temperature gradient (4°C to room temperature) and avoiding rapid nucleation. SHELXD or SHELXS programs assist in solving phase problems during X-ray analysis .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the molecular packing and stability of this compound?
- Methodology : Perform graph-set analysis (Etter’s formalism) on SC-XRD data to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Compare with computational models (DFT or molecular dynamics) to predict stability. Thermal gravimetric analysis (TGA) under nitrogen can correlate decomposition temperatures (e.g., >200°C) with packing density .
Q. What computational approaches validate experimental conformational stability data?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate torsional barriers. Compare computed IR/Raman spectra with experimental data (e.g., carbonyl stretches at ~1650 cm⁻¹). Molecular dynamics simulations (100 ns, explicit solvent) assess solvent-accessible surfaces of the cyanomethyl group .
Q. How do substituent modifications at the 4-propan-2-yloxy position affect intermolecular interactions?
- Methodology : Synthesize analogs with bulkier alkoxy groups (e.g., tert-butyl) and compare SC-XRD-derived packing coefficients. Hydrogen-bond propensity (HBP) scores calculated via Mercury Software quantify interaction strengths. Solubility studies (HPLC) in polar/nonpolar solvents reveal substituent-dependent lipophilicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Standardize purity protocols (e.g., HPLC ≥98%, LC-MS for trace impurities). Reproduce assays under controlled conditions (pH 7.4, 37°C) to isolate variables. Meta-analysis of crystallographic data identifies polymorphic forms that may alter bioactivity .
Methodological Notes
- Structural Refinement : SHELXL refinement parameters (R1 < 0.05) ensure accuracy. Use ORTEP-3 for visualizing thermal ellipsoids and disorder modeling .
- Hydrogen Bonding : Assign interaction motifs (e.g., C=O···H-N) using Mercury Software. Compare with Etter’s rules for predictive design of co-crystals .
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, anhydrous solvents) in detail to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
